4-Carbamoyl-1,2-phenylene diacetate

Description

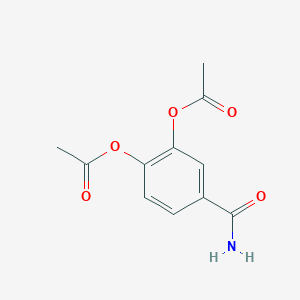

4-Carbamoyl-1,2-phenylene diacetate is a diacetate ester derivative of 1,2-phenylene (catechol) with a carbamoyl (-CONH₂) functional group at the 4-position. These derivatives share the core diacetate ester structure but differ in their substituents, which critically influence their physicochemical properties, biological activities, and applications in pharmaceuticals, cosmetics, and chemical synthesis .

Properties

CAS No. |

73547-40-7 |

|---|---|

Molecular Formula |

C11H11NO5 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

(2-acetyloxy-4-carbamoylphenyl) acetate |

InChI |

InChI=1S/C11H11NO5/c1-6(13)16-9-4-3-8(11(12)15)5-10(9)17-7(2)14/h3-5H,1-2H3,(H2,12,15) |

InChI Key |

KCDXWFVBWDBQIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)N)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-allyl-1,2-phenylene diacetate , 4-formyl-1,2-phenylene diacetate , and related diacetate derivatives based on substituent effects, biological activity, and industrial relevance.

Table 1: Structural and Functional Comparison of Phenylene Diacetate Derivatives

Key Research Findings and Substituent Effects

Cytotoxicity and Anticancer Potential: 4-Allyl-1,2-phenylene diacetate demonstrated potent cytotoxicity against breast cancer cells (IC₅₀: 5.9 μM in MDA-MB-231) while sparing normal dermal fibroblasts, highlighting its selectivity .

UV-Filter Applications :

- Diethyl derivatives with methoxybenzylidene substituents (e.g., 3b) showed UVB protection comparable to commercial filters, with SPF values >3.0. Their photostability and low cytotoxicity (<50 μM) make them viable for cosmetics .

Analytical Quantification :

- 4-Allyl-1,2-phenylene diacetate was quantified in betel oil via <sup>1</sup>H NMR, with concentrations ranging from trace to 37 mg/g depending on drying methods . This underscores its role as a marker for quality control in plant extracts.

Synthetic Utility :

- 4-Formyl-1,2-phenylene diacetate serves as a precursor for fine chemicals and pharmaceuticals, with high purity (98+%) ensuring reliability in synthesis .

Critical Notes and Limitations

- Gaps in Evidence: No direct data on 4-Carbamoyl-1,2-phenylene diacetate were found in the provided literature. Comparisons were extrapolated from structurally similar compounds.

- Substituent-Driven Variability : The allyl group confers bioactivity, while formyl groups enhance synthetic utility. Substituent polarity and steric effects critically determine solubility and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.